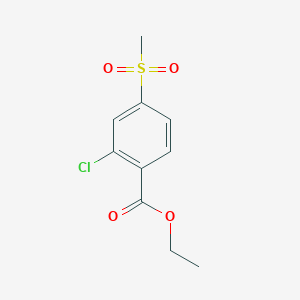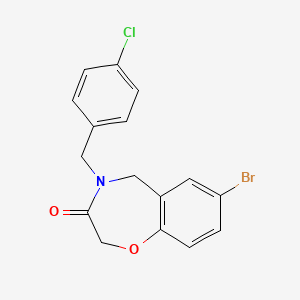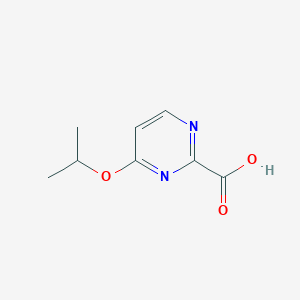![molecular formula C17H17N5S B2573477 N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine CAS No. 2415491-79-9](/img/structure/B2573477.png)
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine, also known as BPTP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPTP is a purine derivative that has been synthesized using different methods, and it has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine involves its interaction with various enzymes and receptors in the body. N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to inhibit the activity of CDKs, which are essential for cell cycle progression, and induce apoptosis in cancer cells. N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has also been found to inhibit the production of inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. In neurological disorders, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to enhance cognitive function and memory by increasing the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to exhibit unique biochemical and physiological effects. In cancer cells, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to induce apoptosis and inhibit cell proliferation by inhibiting the activity of CDKs. In inflammation, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorders, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to enhance cognitive function and memory by increasing neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has several advantages for lab experiments, including its ability to inhibit the activity of CDKs, induce apoptosis, and inhibit the production of inflammatory cytokines. However, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine also has limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine research, including its potential applications in drug development and its use in combination therapy with other drugs. N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to exhibit potential applications in various areas of scientific research, including cancer, inflammation, and neurological disorders. Further research is needed to explore the full potential of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine and its mechanism of action.
Méthodes De Synthèse
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille coupling reaction, and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-1-(1-benzothiophen-3-yl)propan-1-one with 9-methyl-6-chloropurine in the presence of a palladium catalyst and a base. The Stille coupling reaction involves the reaction of 2-iodo-1-(1-benzothiophen-3-yl)propan-1-one with 9-methyl-6-tri-n-butylstannylpurine in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-1-(1-benzothiophen-3-yl)propan-1-one with 9-methyl-6-aminopurine in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to exhibit potential applications in various areas of scientific research, including cancer, inflammation, and neurological disorders. In cancer research, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to enhance cognitive function and memory by increasing neuronal activity.
Propriétés
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-11(7-12-8-23-14-6-4-3-5-13(12)14)21-16-15-17(19-9-18-16)22(2)10-20-15/h3-6,8-11H,7H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDKOXXKSSJNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC3=C4C(=NC=N3)N(C=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methyl-9H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2573396.png)


![N-[(4-{4-[1-(3-methoxyphenyl)ethyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2573400.png)
![(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2573402.png)
![Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate](/img/structure/B2573404.png)


![(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B2573411.png)


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2573415.png)
